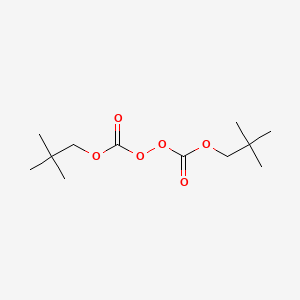
1,2,3-Tribromobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tribromobutane is an organic compound with the molecular formula C4H7Br3 It is a brominated derivative of butane, characterized by the presence of three bromine atoms attached to the first, second, and third carbon atoms of the butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3-Tribromobutane can be synthesized through the bromination of butane. The process typically involves the addition of bromine (Br2) to butane in the presence of a catalyst or under specific reaction conditions. The reaction is carried out in a controlled environment to ensure the selective bromination at the desired positions on the butane chain.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade bromine and butane, along with appropriate catalysts and reaction vessels designed to handle large volumes and ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3-Tribromobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or butane itself.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2-). These reactions typically occur in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used to promote elimination reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction.
Major Products Formed:
Substitution Reactions: Products include various substituted butanes, depending on the nucleophile used.
Elimination Reactions: Alkenes such as 1-butene or 2-butene are common products.
Reduction Reactions: Products include less brominated butanes or butane itself.
Applications De Recherche Scientifique
1,2,3-Tribromobutane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules or to study reaction mechanisms.
Biology: The compound can be used in studies involving brominated organic compounds and their effects on biological systems.
Medicine: Research into brominated compounds like this compound may provide insights into potential pharmaceutical applications or toxicological effects.
Industry: It is used in the production of flame retardants, as brominated compounds are effective in reducing flammability.
Mécanisme D'action
The mechanism of action of 1,2,3-tribromobutane involves its interaction with various molecular targets, depending on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the presence of strong bases facilitates the removal of hydrogen and bromine atoms to form double bonds. The exact pathways and molecular targets can vary based on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
1,1,2-Tribromobutane: Another brominated butane derivative with bromine atoms at different positions.
1,2,2-Tribromobutane: Similar structure but with two bromine atoms on the second carbon.
2,2,3-Tribromobutane: Bromine atoms are attached to the second and third carbon atoms.
Uniqueness of 1,2,3-Tribromobutane: this compound is unique due to the specific arrangement of bromine atoms, which influences its reactivity and the types of reactions it can undergo. This arrangement allows for selective substitution and elimination reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
632-05-3 |
|---|---|
Formule moléculaire |
C4H7Br3 |
Poids moléculaire |
294.81 g/mol |
Nom IUPAC |
1,2,3-tribromobutane |
InChI |
InChI=1S/C4H7Br3/c1-3(6)4(7)2-5/h3-4H,2H2,1H3 |
Clé InChI |
HKTNRDJXZCCMGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CBr)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
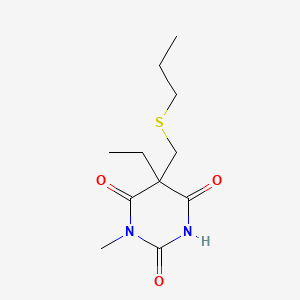

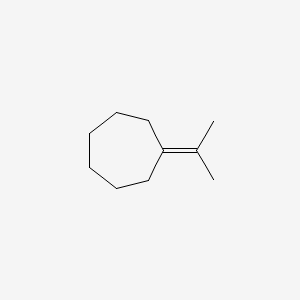
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)

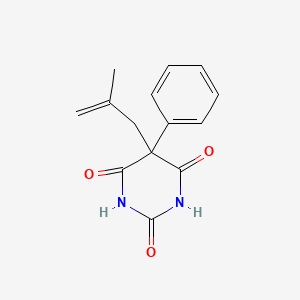
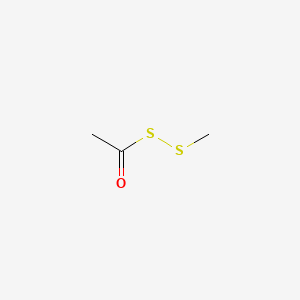
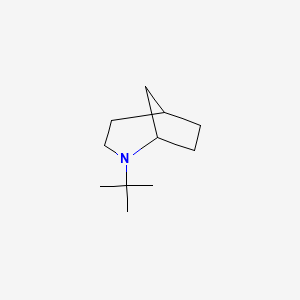

![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)

